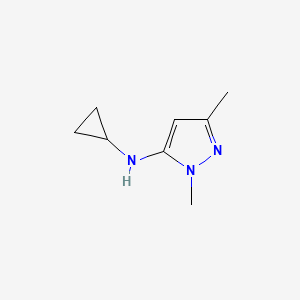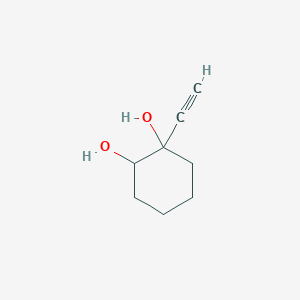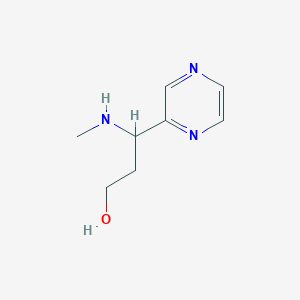
3-(Methylamino)-3-(pyrazin-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylamino)-3-(pyrazin-2-yl)propan-1-ol is an organic compound that features a pyrazine ring and a methylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-(pyrazin-2-yl)propan-1-ol typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the propanol group: This step might involve the alkylation of the pyrazine ring with a suitable alkyl halide.
Addition of the methylamino group: This can be done through reductive amination, where a methylamine source is reacted with the intermediate compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyrazine ring can undergo reduction to form dihydropyrazine derivatives.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Methylamino)-3-(pyrazin-2-yl)propan-1-ol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 3-(Methylamino)-3-(pyrazin-2-yl)propan-1-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
3-(Amino)-3-(pyrazin-2-yl)propan-1-ol: Lacks the methyl group on the amino moiety.
3-(Methylamino)-3-(pyridin-2-yl)propan-1-ol: Contains a pyridine ring instead of a pyrazine ring.
3-(Methylamino)-3-(pyrazin-2-yl)butan-1-ol: Has an additional carbon in the alkyl chain.
Uniqueness
3-(Methylamino)-3-(pyrazin-2-yl)propan-1-ol is unique due to the specific combination of its functional groups and ring structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
3-(methylamino)-3-pyrazin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-9-7(2-5-12)8-6-10-3-4-11-8/h3-4,6-7,9,12H,2,5H2,1H3 |
InChI 键 |
ZHUUQPBEQKSAEN-UHFFFAOYSA-N |
规范 SMILES |
CNC(CCO)C1=NC=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
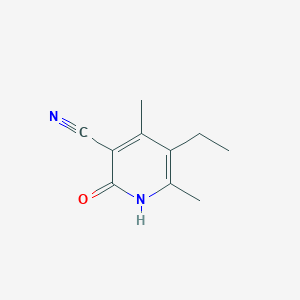
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
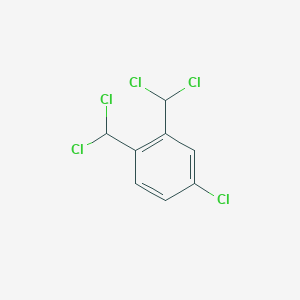
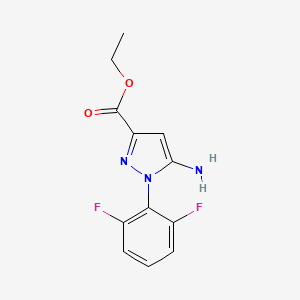
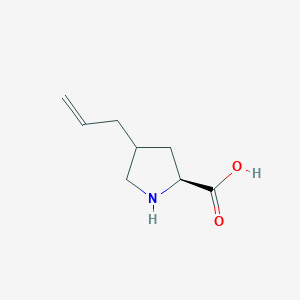
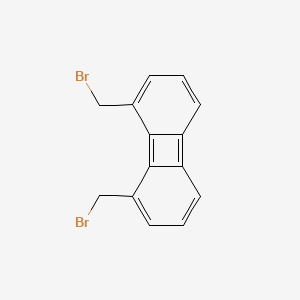
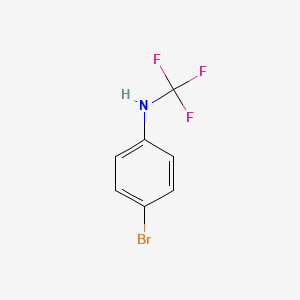
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
